REACTION_CXSMILES
|
[Mg:1].C1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.C=CC(=C)C.[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22]>O>[CH3:22][C:21]([CH3:24])([O-:25])[CH3:23].[Mg+2:1].[CH3:22][C:21]([CH3:24])([O-:25])[CH3:23] |f:5.6.7|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Name
|
Mg anthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were then dipped in within 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
at an internal temperature of between 50 and 55° C
|
Type
|
ADDITION
|
Details
|
was then added within 130 minutes
|
Duration
|
130 min
|
Name
|
Magnesium Tert. Butoxide
|
Type
|
|
Smiles
|
CC(C)([O-])C.[Mg+2].CC(C)([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |